4-Amino-2-hydroxy-3,3-dimethylbutanoic acid;hydrochloride
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Overview
Description
4-Amino-2-hydroxy-3,3-dimethylbutanoic acid;hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of butanoic acid and is characterized by the presence of an amino group, a hydroxyl group, and two methyl groups on the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the synthesized compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-3,3-dimethylbutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various derivatives of 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid, such as ketones, aldehydes, amines, and esters.
Scientific Research Applications
4-Amino-2-hydroxy-3,3-dimethylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,3-dimethylbutanoic acid
- 2,4-Dihydroxy-3,3-dimethylbutanoic acid
- 3,3-Dimethylbutanoic acid
Uniqueness
4-Amino-2-hydroxy-3,3-dimethylbutanoic acid;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more functional groups.
Properties
CAS No. |
62456-73-9 |
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Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-amino-2-hydroxy-3,3-dimethylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(2,3-7)4(8)5(9)10;/h4,8H,3,7H2,1-2H3,(H,9,10);1H |
InChI Key |
QJOIDNZLLFXTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C(=O)O)O.Cl |
Origin of Product |
United States |
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